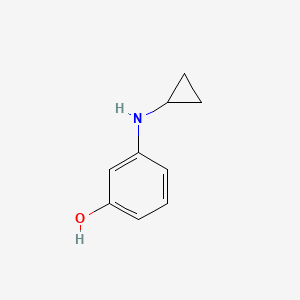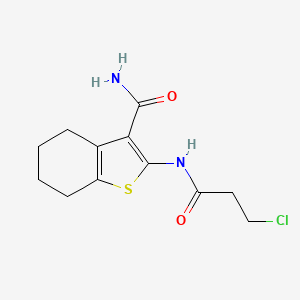![molecular formula C18H18N4O3 B2974029 2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034355-31-0](/img/structure/B2974029.png)
2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a dihydrobenzo[b][1,4]dioxin group and a tetrahydro-[1,2,4]triazino[4,5-b]indazol group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds . Theoretical calculations such as DFT/B3LYP method and 6-311++G(d,p) set can be used for further analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the dihydrobenzo[b][1,4]dioxin group might undergo reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a combination of experimental techniques and theoretical calculations .Aplicaciones Científicas De Investigación
Synthetic Methodologies
The compound of interest shares structural similarities with benzodioxin and triazinoindazolone moieties. A study on the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives highlights a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization approach, indicating potential synthetic pathways for complex molecules with benzodioxin units (Gabriele et al., 2006).
Antimicrobial Activities
Compounds with 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests that the triazinoindazolone part of the query compound might also lend itself to applications in developing new antimicrobial agents.
Polymer Synthesis
The synthesis of benzoxazine monomers from compounds with benzodioxin units has been demonstrated, leading to high-performance thermosets with excellent thermal and mechanical properties (Gilbert et al., 2018). This points towards the potential use of the query compound in the development of new materials with desirable physical characteristics.
Molecular Recognition
Research on tetraoxacalix[2]arene[2]triazine derivatives, which share partial structural similarities with the query compound, has explored their application in molecular recognition, demonstrating the ability of these structures to form host-guest complexes with various molecules (Wang et al., 2010). This indicates potential applications in sensing, molecular recognition, and possibly drug delivery systems.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18-17-13-5-1-2-6-14(13)20-22(17)11-19-21(18)9-12-10-24-15-7-3-4-8-16(15)25-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAGDMFWXGTJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)
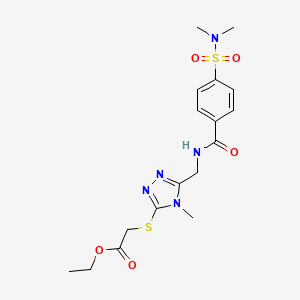
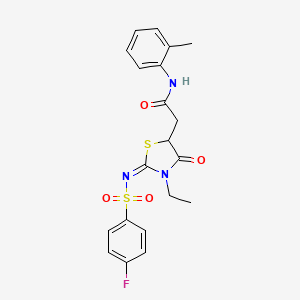
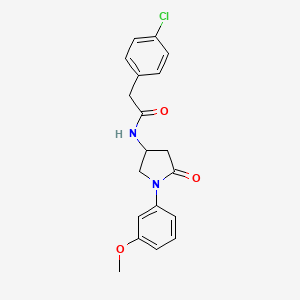
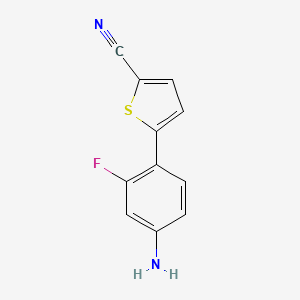
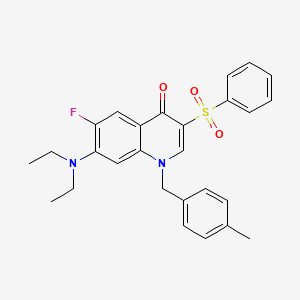


![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2973964.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)
